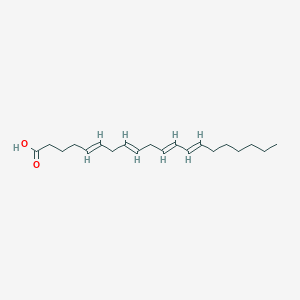

Icosa-5,8,11,13-tetraenoic acid

Description

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(5E,8E,11E,13E)-icosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-10,12-13,15-16H,2-6,11,14,17-19H2,1H3,(H,21,22)/b8-7+,10-9+,13-12+,16-15+ |

InChI Key |

IJAXPCZCTKDWBJ-VAGPFTOWSA-N |

Isomeric SMILES |

CCCCCC/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCC=CC=CCC=CCC=CCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences

Table 1: Structural and Functional Comparison of Selected PUFAs

Key Observations:

- Double Bond Positioning: The 5,8,11,13 configuration in this compound allows oxidation at position 15 by ALOX15, yielding 15-HpETE, whereas AA (5,8,11,14) is primarily metabolized by cyclooxygenase (COX) to prostaglandins (e.g., PGI2, TXA2) .

- Omega Classification : Omega-7 vs. omega-6 (AA) or omega-3 (EPA/DHA) dictates membrane fluidity and receptor interactions. For example, omega-3 PUFAs like EPA/DHA are incorporated into anti-inflammatory resolvins, while omega-6 AA derivatives promote pro-inflammatory signaling .

Enzyme Specificity and Metabolite Profiles

- This compound: Acts as a substrate for ALOX15, producing 15-HpETE, which inhibits prostacyclin synthase and modulates autophagy .

- Arachidonic Acid (AA) :

Research Findings and Implications

- Therapeutic Potential: Compounds like nafazatrom modulate 15-HpETE metabolism, protecting prostacyclin synthase and offering antithrombotic benefits .

- Metabolic Pathways: this compound is less abundant than AA but plays niche roles in oxidative stress responses, highlighting its importance in lipid peroxidation studies .

- Technical Challenges: Automated ontology systems struggle with its complex nomenclature, necessitating specialized entity recognition tools for data integration .

Preparation Methods

Chemical Synthesis via Epoxidation and Rearrangement

Chemical synthesis remains a cornerstone for producing icosa-5,8,11,13-tetraenoic acid with precise stereochemistry. A pivotal method involves the Corey epoxidation protocol , where arachidonic acid derivatives are converted into epoxide intermediates. For example, methyl (14S,15S)-trans-oxido-5,8-cis-10,12-trans-icosatetraenoate is synthesized by reacting 15-hydroperoxyeicosatetraenoic acid (15-HPETE) with trifluoromethanesulfonic anhydride in a dichloromethane/diethyl ether solvent system at −110°C . This epoxide intermediate undergoes acid-catalyzed hydrolysis (e.g., 0.1 mM HCl in dimethoxyethane) to yield dihydroxy derivatives, which are subsequently dehydrogenated to form the target tetraenoic acid .

Key Reaction Conditions:

-

Epoxidation: Trifluoromethanesulfonic anhydride, pentamethylpiperidine, −110°C.

-

Hydrolysis: 0.1 mM HCl, dimethoxyethane, 5 min.

-

Yield: ~10% for epoxide formation; subsequent steps improve purity but reduce overall yield .

Enzymatic Oxidation Using Lipoxygenases

Enzymatic pathways leveraging soybean lipoxygenase (type IV) offer stereoselective synthesis of precursors. Incubating arachidonic acid with lipoxygenase at 1.2–60 µg/mL generates 15-HPETE, which is reduced to 15-hydroxyeicosatetraenoic acid (15-HETE) . Further oxidation via leukocyte-derived enzymes (e.g., 12-lipoxygenase) introduces additional double bonds. For instance, human platelets metabolize 15-HETE into 12-hydroxy-8,10,14,17-eicosatetraenoic acid, a reaction adaptable to this compound by modifying substrate specificity .

Optimization Parameters:

-

Enzyme Concentration: 1.2 µg/mL for monooxygenation; 60 µg/mL for dioxygenation.

-

Cofactors: Fe²⁺/Ca²⁺ chelation enhances activity, with desferrioxamine and EGTA reducing side reactions .

-

Purification: Reverse-phase HPLC (methanol/water/acetic acid, 70:30:0.01) achieves >95% purity .

Biochemical Conversion in Leukocyte Models

Stimulated leukocytes provide a biological system for this compound production. Phorbol 12-myristate 13-acetate (PMA)-activated monocytes release clastogenic factors, including hydroperoxy-5,8,11,13-icosatetraenoic acids, which are reduced to the corresponding hydroxy forms . Incubating 15-HPETE (100 µM) with ionophore A23187 (5 µM) in mouse embryo fibroblasts generates trihydroxy derivatives, which are saponified (1 M LiOH, 48 hr) and purified via RP-HPLC .

Critical Considerations:

-

Cell Density: 100–500 × 10⁶ cells/mL for optimal metabolite yield.

-

Inhibition Studies: Glutathione peroxidase suppresses 90% of side reactions, improving target compound recovery .

Stereochemical Control via Chiral Auxiliaries

Achieving the (5Z,8Z,11Z,13E) configuration requires chiral auxiliaries. The Wittig reaction with stabilized ylides (e.g., (Z)-selective ylides) constructs double bonds sequentially. For example, coupling a C5 aldehyde with a C15 phosphonium ylide forms the 5Z double bond, followed by homologation for 8Z, 11Z, and 13E positions .

Representative Protocol:

-

Ylide Preparation: Triphenylphosphine, ethyl bromoacetate, and NaHMDS in THF.

-

Coupling: Aldehyde (1 equiv) + ylide (1.2 equiv), −78°C to room temperature.

-

Yield: 60–70% per coupling step; overall yield ~25% after four iterations .

Purification and Characterization

Post-synthesis purification is critical due to the compound’s instability. Silicic acid chromatography elutes nonpolar impurities with hexane/ethyl acetate (9:1), followed by target compound recovery with methanol . Final purification employs RP-HPLC (C18 column, methanol/water gradient), with UV detection at 270 nm for conjugated dienes .

Analytical Data:

Q & A

Q. What are the primary biosynthetic pathways for icosa-5,8,11,13-tetraenoic acid (ETE) derivatives in immune cells?

ETE derivatives, such as 15-hydroxyethis compound (15-HETE), are synthesized via lipoxygenase (LOX)-mediated oxidation of arachidonic acid in leukocytes. Human polymorphonuclear leukocytes produce 15-HETE when stimulated by ionophores (e.g., A23187) or exogenous arachidonic acid. High-pressure liquid chromatography (HPLC) is a standard method for quantifying these metabolites . The enzymatic activity of 15-LOX is critical, and its membrane-dependent behavior influences product profiles .

Key Data:

| Metabolite | Enzyme | Stimulus | Detection Method | Reference |

|---|---|---|---|---|

| 15-HETE | 15-LOX | A23187, Arachidonic acid | HPLC |

Q. How can researchers quantify ETE and its hydroxylated derivatives in biological samples?

- HPLC : Used for separating and quantifying monohydroxy (e.g., 15-HETE) and dihydroxy (e.g., 8,15-diHETE) derivatives in leukocyte supernatants .

- GC/MS and MS/MS : Applied for structural elucidation and molecular networking to identify anti-inflammatory or pro-inflammatory metabolites .

- Radiolabeling : Incorporation of isotopic labels (e.g., deuterated arachidonic acid) helps track metabolic flux .

Q. What is the biological role of ETE derivatives in inflammation?

ETE derivatives like 15-HETE and its analogs (e.g., 15-HEDE) act as dual modulators:

- Anti-inflammatory : 15-HEDE inhibits 5-lipoxygenase (5-LO; IC₅₀ = 26–35 μM), reducing leukotriene synthesis .

- Pro-inflammatory : Hydroperoxy-ETE derivatives (e.g., 15-HPETE) induce DNA strand breaks in fibroblasts via Fe²⁺/Ca²⁺-dependent mechanisms, linking oxidative stress to clastogenicity .

Advanced Research Questions

Q. How do structural modifications of 15-HETE analogs influence 5-LOX inhibition efficacy?

- Core Structure : The conjugated tetraene system (5,8,11,13) and hydroxyl group at C15 are critical for 5-LOX binding. Removal of the C15 hydroxyl reduces activity by >90% .

- Side Chain Modifications : Methylation or elongation of the carboxylic acid tail alters membrane permeability and IC₅₀ values. For example, 15-HEDE derivatives with saturated side chains show reduced potency compared to unsaturated analogs .

Structure-Activity Relationship (SAR) Table:

| Compound | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 15-HEDE | Native structure | 26 | |

| 15-HEDE-Me | Methyl ester | 42 | |

| 15-HEDE-C18 | Saturated tail | >100 |

Q. How can contradictory roles of ETE derivatives (pro-inflammatory vs. cytoprotective) be resolved experimentally?

- Context-Dependent Assays : Test metabolites in varying cell types (e.g., leukocytes vs. endothelial cells) and stimuli (e.g., ionophores vs. cytokines). For example, 15-HPETE is clastogenic in fibroblasts but anti-inflammatory in macrophages .

- Inhibitor Coadministration : Use Fe²⁺ chelators (desferrioxamine) or Ca²⁺ blockers (EGTA) to dissect mechanisms. Fe²⁺ chelation reduces DNA damage by 42%, while EGTA adds 37% inhibition .

- Gene Knockout Models : 15-LOX-deficient mice clarify metabolite-specific roles in disease models .

Q. What experimental strategies optimize the synthesis of stable ETE analogs?

- Stereochemical Control : Use chiral catalysts to synthesize enantiopure 15(S)-HEDE, which exhibits higher 5-LOX affinity than the racemic mixture .

- Hydrolysis Resistance : Introduce isoindoline N-acyl amino acid motifs to protect the carboxylic acid group, enhancing metabolic stability .

- Purification : Reverse-phase HPLC with UV detection (λ = 235 nm) ensures purity >95% .

Q. How do membrane composition and lipid rafts affect 15-LOX activity toward ETE?

- Membrane Fluidity : Phosphatidylcholine-rich membranes enhance 15-LOX activity by 3-fold compared to cholesterol-dominated membranes .

- Substrate Localization : Arachidonic acid released from phospholipase A2 (PLA2) is channeled to 15-LOX in lipid rafts, bypassing cytosolic antioxidant defenses .

Methodological Recommendations

- Contradiction Analysis : Use multi-omics approaches (e.g., lipidomics + transcriptomics) to map metabolite effects across pathways.

- Data Interpretation : Cross-reference IUPAC nomenclature (e.g., (5Z,8Z,11Z,13E)-configuration) with bioactivity to avoid misannotation .

- Ethical Reporting : Adhere to figure standards (e.g., axis labels, statistical clarity) as per Revista Triângulo guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.